

Commercial Kits for Human Copeptin Detection: Application Notes and Protocols

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Compound of Interest

Compound Name: Copeptin (human)

Cat. No.: B15550659

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Introduction

Copeptin, the C-terminal portion of the precursor to arginine vasopressin (AVP), has emerged as a stable and reliable surrogate biomarker for AVP. Due to the inherent instability and technical challenges associated with measuring AVP directly, copeptin assays provide a practical and sensitive tool for researchers in various fields, including cardiology, endocrinology, and neurology. This document provides a detailed overview of commercially available kits for the detection of human copeptin, focusing on Enzyme-Linked Immunosorbent Assays (ELISA) and Time-Resolved Amplified Cryptate Emission (TRACE) assays. Detailed protocols and comparative data are presented to assist researchers in selecting the most appropriate assay for their needs.

Copeptin as a Biomarker

Copeptin is a 39-amino acid glycopeptide that is co-secreted in an equimolar ratio with AVP from the posterior pituitary gland. Its longer half-life and stability in circulation and ex vivo make it an ideal biomarker for reflecting AVP levels. Elevated copeptin levels have been associated with various conditions, including cardiovascular diseases, sepsis, and disorders of water balance.

Commercial Assay Technologies

The two primary methods for the quantitative determination of human copeptin in research and clinical settings are ELISA and TRACE.

- **ELISA (Enzyme-Linked Immunosorbent Assay):** This plate-based assay technique is widely used for its high sensitivity and specificity. Commercial copeptin ELISA kits are available from numerous manufacturers in a competitive format. In this setup, copeptin in the sample competes with a labeled copeptin for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of copeptin in the sample.
- **TRACE (Time-Resolved Amplified Cryptate Emission):** This technology is utilized in automated immunoassay platforms, such as the B.R.A.H.M.S KRYPTOR analyzers. It is a highly sensitive and rapid method based on a non-radiative energy transfer from a donor to an acceptor molecule. The signal is directly proportional to the concentration of the analyte.

Comparative Data of Commercial Human Copeptin ELISA Kits

The following table summarizes the key quantitative data for a selection of commercially available human copeptin ELISA kits. This information is intended to provide a comparative overview to aid in kit selection. Researchers should always refer to the manufacturer's specific product data sheet for the most accurate and up-to-date information.

Manufacturer	Kit Name/Catalog No.	Assay Type	Detection Range (pg/mL)	Sensitivity (pg/mL)	Sample Types
Elabscience	Human CPP(Copeptin) ELISA Kit / E-EL-H0851[1]	Competitive ELISA	31.25 - 2000[1]	18.75[1]	Serum, plasma, other biological fluids[1]
Thermo Fisher Scientific	Human Copeptin ELISA Kit / EEL038	Competitive ELISA	31.25 - 2000[2]	18.75[2]	Serum, plasma, other biological fluids[2]
Cloud-Clone Corp.	ELISA Kit for Copeptin (CPP)	Sandwich ELISA	15.63 - 1000	4.61	Serum, plasma, cell culture supernates, other biological fluids
RayBiotech	Human/Mouse/Rat Copeptin EIA Kit	Competitive ELISA	100 - 1,000,000	500	Serum, plasma
Biomatik	Human CPP (Copeptin) ELISA Kit / EKF57579[3]	Sandwich ELISA	31.25 - 2000[3]	18.75[3]	Serum, plasma, cell culture supernatant, cell/tissue lysate, other biological fluids[3]
AFG Scientific	Human Copeptin	Quantitative ELISA	Not Specified	Not Specified	Serum, plasma, tissue

	(Copeptin) Elisa Kit				homogenates , cell lysates, urine, saliva
Novus Biologicals	Human Copeptin ELISA Kit (Colorimetric) / NBP2- 69822	Competitive ELISA	Not Specified	Not Specified	Serum, plasma

Experimental Protocols

Detailed Protocol for a Competitive Human Copeptin ELISA Kit

This protocol is a representative example based on common procedures for competitive ELISA kits. Always refer to the specific manual provided with the kit you are using.

1. Reagent Preparation:

- Bring all reagents and samples to room temperature before use.
- Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as instructed in the kit manual.
- Prepare the Standard dilutions. Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve. A typical range might be 2000, 1000, 500, 250, 125, 62.5, and 31.25 pg/mL. The diluent serves as the zero standard (0 pg/mL).[\[2\]](#)
- Prepare the Biotinylated Detection Antibody working solution by diluting the concentrated antibody with the provided diluent.[\[2\]](#)
- Prepare the HRP Conjugate working solution by diluting the concentrated conjugate with the provided diluent.[\[2\]](#)

2. Assay Procedure:

- Determine the number of wells required for your experiment (standards, samples, and blanks).
- Add 50 μ L of each Standard dilution, sample, and blank (Standard Diluent) to the appropriate wells of the microplate pre-coated with anti-copeptin antibody.[\[1\]](#)
- Immediately add 50 μ L of the Biotinylated Detection Antibody working solution to each well.
[\[1\]](#)
- Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C.[\[1\]](#)
- Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.
- Add 100 μ L of the HRP Conjugate working solution to each well.
- Cover the plate and incubate for 30-60 minutes at 37°C.
- Repeat the wash step as described in step 5.
- Add 90 μ L of TMB Substrate to each well.[\[1\]](#)
- Incubate the plate for 15-20 minutes at 37°C in the dark. The solution will turn blue.[\[1\]](#)
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[\[1\]](#)
- Read the optical density (OD) of each well at 450 nm using a microplate reader within 10-30 minutes of adding the Stop Solution.[\[1\]](#)

3. Data Analysis:

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

- Determine the concentration of copeptin in the samples by interpolating their mean OD values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if samples were diluted.

Overview of the B.R.A.H.M.S Copeptin proAVP KRYPTOR TRACE Assay

The Thermo Scientific B.R.A.H.M.S Copeptin proAVP KRYPTOR assay is a fully automated immunofluorescent assay.[4] The assay is based on TRACE technology and is performed on the B.R.A.H.M.S KRYPTOR compact PLUS platform.

Principle: The assay employs a sandwich immunofluorescent format using two monoclonal antibodies. One antibody is labeled with a europium cryptate (donor) and the other with XL665 (acceptor).[4] In the presence of copeptin, the two antibodies bind to the analyte, bringing the donor and acceptor into close proximity. Excitation of the cryptate with a nitrogen laser leads to a non-radiative energy transfer to the acceptor, which in turn emits a specific long-lived fluorescence at 665 nm. The intensity of the fluorescence is directly proportional to the copeptin concentration.

Key Features:

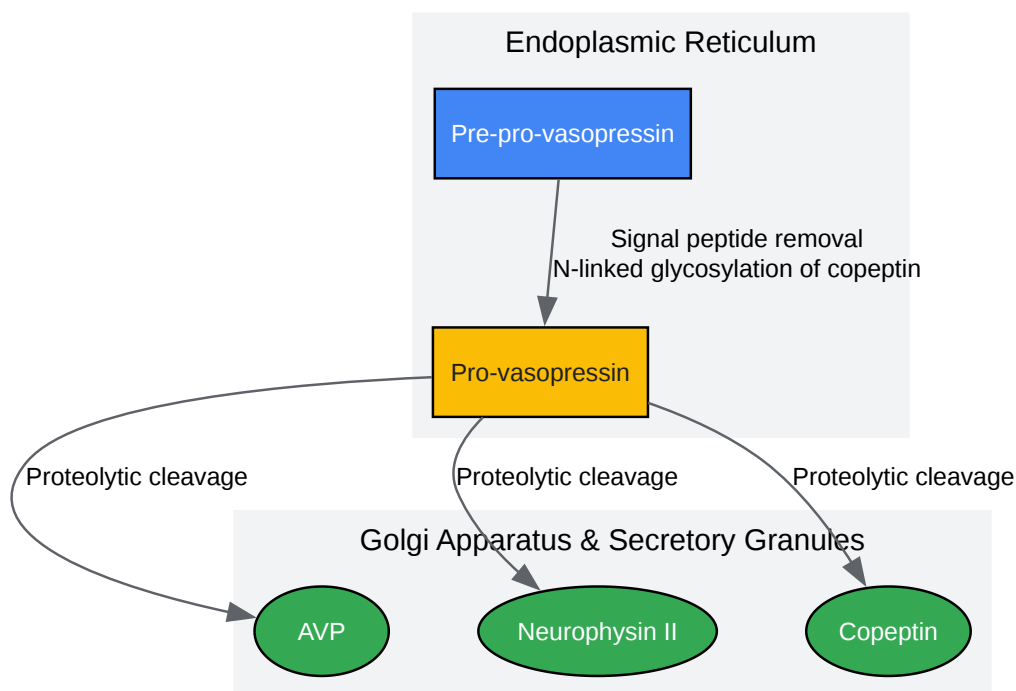
- **Rapid Results:** Results are typically available in less than an hour.[5]
- **Automation:** The assay is fully automated, reducing hands-on time and potential for error.
- **High Sensitivity and Precision:** The TRACE technology provides excellent analytical performance.

Due to the proprietary nature of the automated system, a detailed, manual step-by-step protocol is not applicable. The instrument performs all incubation, washing, and reading steps automatically according to the manufacturer's pre-programmed instructions.

Visualizations

Arginine Vasopressin (AVP) Precursor Processing

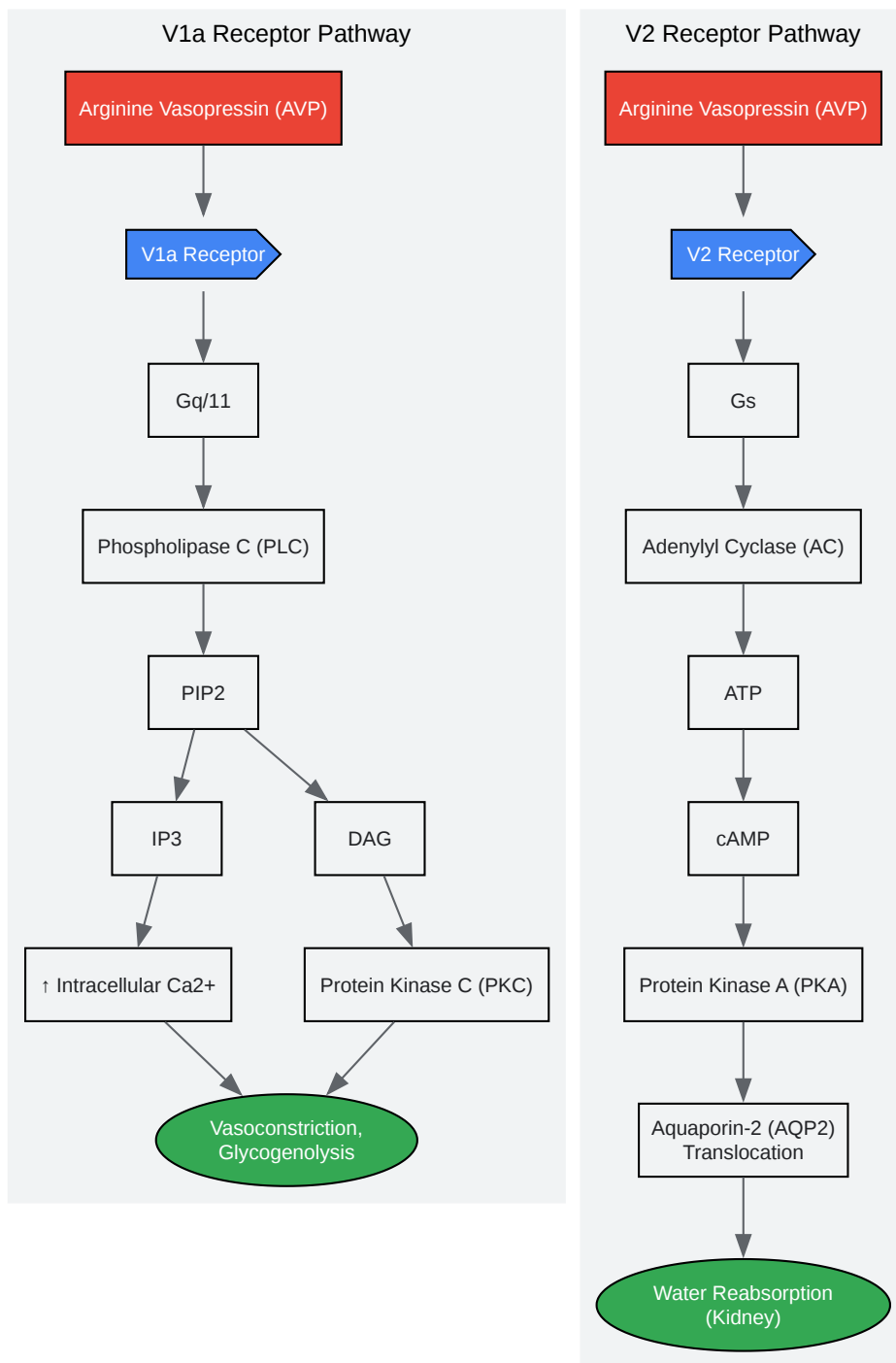
Processing of the Arginine Vasopressin (AVP) Precursor

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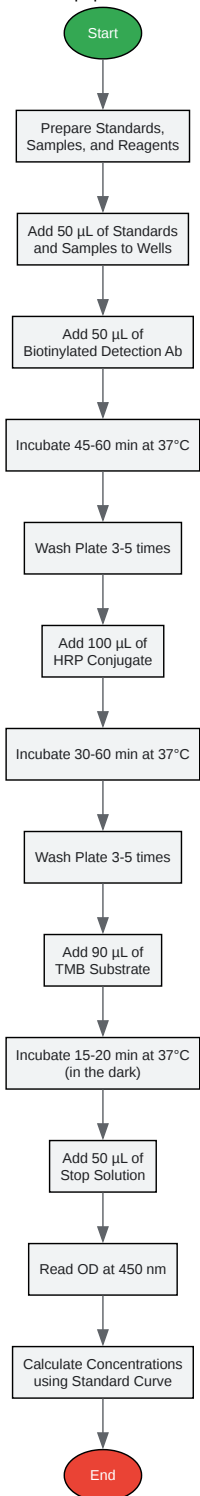
Caption: AVP precursor processing pathway.

Vasopressin Receptor Signaling Pathways

Vasopressin Receptor Signaling Pathways



Competitive Copeptin ELISA Workflow

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